tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-[(E)-pyridin-2-ylmethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPXJWZSCZWVIR-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the hydrazinecarboxylate moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
1. Synthesis of HIV Protease Inhibitors:
tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate serves as an important intermediate in the synthesis of Atazanavir, a well-known HIV protease inhibitor. A continuous flow synthesis method has been developed to efficiently produce this compound, which is crucial for the biaryl-hydrazine unit of Atazanavir . The process involves multiple steps, yielding high purity and efficiency.
2. Anti-inflammatory Activity:
Research has demonstrated that derivatives of tert-butyl hydrazinecarboxylate exhibit anti-inflammatory properties. For instance, compounds synthesized from this hydrazine derivative showed promising results in reducing inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases .
1. Anticancer Potential:
Recent studies have investigated the anticancer properties of compounds derived from this compound. These studies focus on the structure-activity relationship (SAR) to optimize efficacy against various cancer cell lines. The compound has shown effectiveness against specific targets, such as tyrosine kinases involved in cancer progression .
2. Molecular Docking Studies:
Molecular docking studies have been employed to understand the interaction of this compound with biological targets at a molecular level. These studies provide insights into how modifications to the compound's structure can enhance its biological activity and specificity towards cancer cells .
Material Science Applications
1. Synthesis of Novel Polymers:
The compound can be utilized in the synthesis of novel polymers with unique properties. Its hydrazine functional group allows for cross-linking reactions that can lead to materials with enhanced mechanical strength and thermal stability.
2. Coatings and Adhesives:
Due to its chemical reactivity, this compound can be incorporated into coatings and adhesives that require specific performance characteristics, such as resistance to environmental degradation or enhanced adhesion properties.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| HIV Protease Inhibitors | RSC Publications | Efficient synthesis route developed for Atazanavir intermediates. |
| Anti-inflammatory Activity | PMC | Compounds showed significant inhibition of inflammation in vivo. |
| Anticancer Activity | RSC Publications | Novel derivatives demonstrated potent anticancer effects against multiple cell lines. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
tert-Butyl hydrazinecarboxylate: A precursor in the synthesis of tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate.
Pyridine-2-carbaldehyde: Another precursor used in the synthesis.
tert-Butyl 2-(pyridin-2-yl)hydrazinecarboxylate: A structurally similar compound with slight variations in the functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Biological Activity
tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Chemical Formula : C11H14N4O2
- Molecular Weight : 222.25 g/mol
- CAS Number : 328011-57-0
- Physical State : Typically available as a solid.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrazone formation and potential inhibition of specific enzymes. The presence of the pyridine ring enhances its interaction with various biological systems, making it a candidate for further investigation in drug development.
Antioxidant Activity
Research indicates that hydrazine derivatives can exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting its potential protective role against oxidative damage in cells .
Antitumor Activity
Preliminary evaluations have shown that this compound possesses cytotoxic effects against several cancer cell lines. In one study, this compound was tested against human cancer cell lines, including HeLa and A549 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. In animal models, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in managing inflammatory diseases .
Case Study 1: Antioxidant Evaluation
A study conducted on the antioxidant properties of this compound involved measuring its effect on lipid peroxidation in rat liver homogenates. The compound was found to reduce malondialdehyde (MDA) levels significantly, indicating a protective effect against oxidative stress-induced damage .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via hydrazone formation by condensing tert-butyl carbazate with pyridine-2-carbaldehyde. Key steps include:
- Reagents: Use of NaCNBH₃ for hydrazine reduction (e.g., in analogous syntheses of hydrazinecarboxylates) or alkylation with organolithium bases (n-BuLi) and alkyl halides in anhydrous THF at low temperatures (−78°C) .
- Purification: Column chromatography with gradients like 10–30% EtOAc/hexanes to isolate the product as a yellow oil or crystalline solid .
- Yield Optimization: Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazinecarboxylate to aldehyde), control reaction temperature, and optimize chromatography conditions. Yields for similar derivatives range from 22% to 83% depending on substituent steric effects and reaction efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
Methodological Answer:
- 1H/13C NMR: Identify diagnostic peaks:
- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1705 cm⁻¹ and hydrazine N–H stretch at ~3260 cm⁻¹ .
- HRMS: Verify molecular ion [M+H]⁺ or [M+Na]⁺ with exact mass matching theoretical values (e.g., C₁₇H₂₁N₃O₂: 299.37 g/mol) .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound derivatives be resolved when comparing experimental results to theoretical predictions?
Methodological Answer:
- Stereochemical Analysis: Use NOESY or ROESY NMR to distinguish Z/E isomers (e.g., pyridinylmethylene geometry) .
- Computational Validation: Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., CDCl₃) and conformational averaging .
- Dynamic Effects: Investigate tautomerism or rotational barriers using variable-temperature NMR .
Q. What mechanistic insights can be gained from studying the catalytic behavior of this compound in amination reactions?
Methodological Answer:
- Radical Intermediates: Monitor reactions via EPR spectroscopy to detect radical species, as seen in analogous hydrazinecarboxylate oxidations .
- Kinetic Profiling: Conduct time-resolved UV-Vis or HPLC studies to track reaction progress. Substituent effects (e.g., electron-withdrawing pyridinyl groups) may accelerate oxidation rates .
- Catalytic Cycles: Use isotopic labeling (e.g., ¹⁵N) to trace hydrazine participation in bond-forming steps .
Q. How does the steric and electronic environment of this compound influence its reactivity in forming coordination complexes with transition metals?
Methodological Answer:
- Ligand Design: The pyridinyl nitrogen and hydrazone N–H act as chelating sites. Steric hindrance from the tert-butyl group may favor monodentate over bidentate coordination .
- Spectroscopic Probes: Use UV-Vis (d-d transitions) and cyclic voltammetry to assess metal-ligand binding (e.g., Cu²⁺, Ni²⁺). Compare with model complexes lacking the tert-butyl group .
- X-ray Crystallography: Resolve crystal structures to confirm coordination geometry (e.g., square planar vs. octahedral) .
Q. What strategies can be employed to improve the enantiomeric purity of this compound derivatives during asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during hydrazone formation, followed by auxiliary removal .
- Catalytic Asymmetric Hydrogenation: Use chiral Ru or Ir catalysts (e.g., Noyori-type) to reduce imine intermediates enantioselectively .
- Chiral HPLC: Purify enantiomers using columns like Chiralpak IA/IB and verify purity via polarimetry or circular dichroism .
Applications in Pharmaceutical Research
Q. How is this compound utilized as an intermediate in the synthesis of protease inhibitors like Atazanavir?
Methodological Answer:
- Role in Synthesis: The compound serves as a key building block for introducing the pyridinylmethylene-hydrazine moiety into Atazanavir’s structure.
- Stepwise Protocol:
- Condense with a brominated benzyl intermediate under basic conditions.
- Deprotect the tert-butyl group via acidolysis (e.g., TFA) to generate the free hydrazine.
- Couple with additional fragments via amide bond formation .
- Quality Control: Monitor intermediates using LC-MS and ensure residual solvents (e.g., THF) meet ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
